

A Comparative Analysis of Lanabecestat and Atabecestat Side Effects

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Compound of Interest

Compound Name: *Lanabecestat*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the side effects associated with two investigational BACE1 inhibitors for Alzheimer's disease: **Lanabecestat** and atabecestat. The development of both drugs was discontinued due to unfavorable risk/benefit profiles, primarily driven by adverse events.^{[1][2][3][4]} This analysis is intended to inform future research and development in this area by providing a structured overview of the safety profiles of these compounds, supported by data from clinical trials.

Mechanism of Action and Rationale for Side Effects

Both **Lanabecestat** and atabecestat are inhibitors of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).^{[4][5][6]} BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (A β) peptides.^{[6][7]} The accumulation of A β plaques in the brain is a hallmark of Alzheimer's disease.^{[5][7]} By inhibiting BACE1, these drugs were designed to reduce A β production and slow disease progression.^{[5][6]}

However, BACE1 has numerous other physiological substrates besides APP, and its inhibition can interfere with normal cellular processes, leading to off-target effects.^[8] The widespread expression of BACE1 beyond the brain contributes to a range of adverse effects, including neuropsychiatric symptoms and hepatotoxicity.^{[1][2]}

Comparative Table of Side Effects

The following table summarizes the key side effects observed in clinical trials for **Lanabecestat** and atabecestat. Data is compiled from the AMARANTH and DAYBREAK-ALZ trials for **Lanabecestat** and the EARLY and other Phase 2/3 trials for atabecestat.

Side Effect Category	Lanabecestat	Atabecestat
Cognitive Effects	No significant cognitive worsening reported in the AMARANTH and DAYBREAK-ALZ trials. [9] [10]	Associated with a trend toward declines in cognition and significant dose-related cognitive worsening. [11] [12] [13] [14] [15] In the EARLY trial, participants taking the 25 mg dose showed significant cognitive worsening at 3, 6, and 12 months compared to placebo. [12]
Neuropsychiatric Symptoms	Treatment-emergent psychiatric adverse events were numerically greater in the Lanabecestat groups compared to placebo and showed dose dependence. [16]	Associated with anxiety, sleep disturbances, and other neuropsychiatric treatment-emergent adverse events. [1] [12] In the EARLY trial, neuropsychiatric side effects were 14.7% more likely in the 25 mg group compared to placebo. [1]
Hepatotoxicity	No significant hepatotoxicity was highlighted as a primary reason for discontinuation.	A significant concern, with elevated liver enzymes being a key reason for trial discontinuation. [1] [4] [11] [14] In the EARLY trial, the absolute risk for elevated ALT and AST was 18.8% and 17.1%, respectively, for the 25 mg dose. [1]
Weight Changes	Associated with weight loss. [1] [9] [16]	Not reported as a prominent side effect.
Other Side Effects	Hair color changes. [9] [10] [16]	Diarrhea, cough, and urinary tract infections. [12]

Experimental Protocols

The assessment of side effects for both **Lanabecestat** and atabecestat was a critical component of their clinical development programs. The methodologies employed in the key Phase 2/3 trials are outlined below.

Lanabecestat (AMARANTH and DAYBREAK-ALZ Trials)

The AMARANTH and DAYBREAK-ALZ trials were multicenter, randomized, double-blind, placebo-controlled studies.[\[9\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Patient Population: The AMARANTH trial enrolled patients with early Alzheimer's disease (mild cognitive impairment due to AD and mild AD dementia), while the DAYBREAK-ALZ trial focused on patients with mild AD dementia.[\[9\]](#)[\[18\]](#)[\[19\]](#)
- Intervention: Patients were randomized to receive daily oral doses of **Lanabecestat** (20 mg or 50 mg) or a placebo.[\[9\]](#)[\[18\]](#)[\[19\]](#)
- Safety Assessments: Safety and tolerability were evaluated through the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis).[\[9\]](#) Psychiatric adverse events were specifically monitored.[\[9\]](#) Adherence to the treatment was also assessed.[\[9\]](#)

Atabecestat (EARLY Trial)

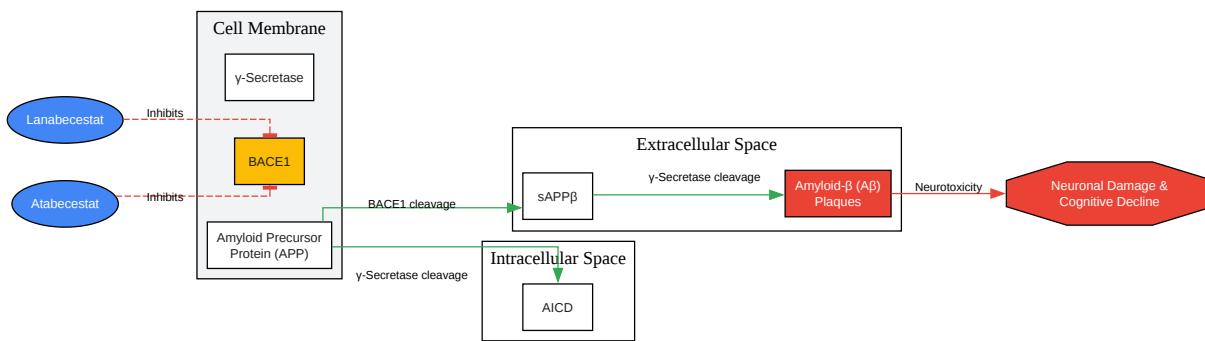
The EARLY trial was a randomized, double-blind, placebo-controlled, phase 2b/3 study.[\[14\]](#)[\[15\]](#)

- Patient Population: The trial enrolled amyloid-positive, cognitively normal participants at risk for developing Alzheimer's dementia.[\[14\]](#)[\[15\]](#)[\[20\]](#)
- Intervention: Participants were randomized to receive daily oral doses of atabecestat (5 mg or 25 mg) or a placebo.[\[12\]](#)[\[15\]](#)
- Safety Assessments: The safety monitoring plan was extensive and included the collection of all treatment-emergent adverse events (TEAEs).[\[15\]](#) Particular attention was paid to hepatic safety, with regular monitoring of liver function tests.[\[14\]](#) Neuropsychiatric and cognitive

adverse events were also key safety endpoints.[12][13][15] The study was prematurely terminated due to hepatic-related AEs.[14]

Visualizations

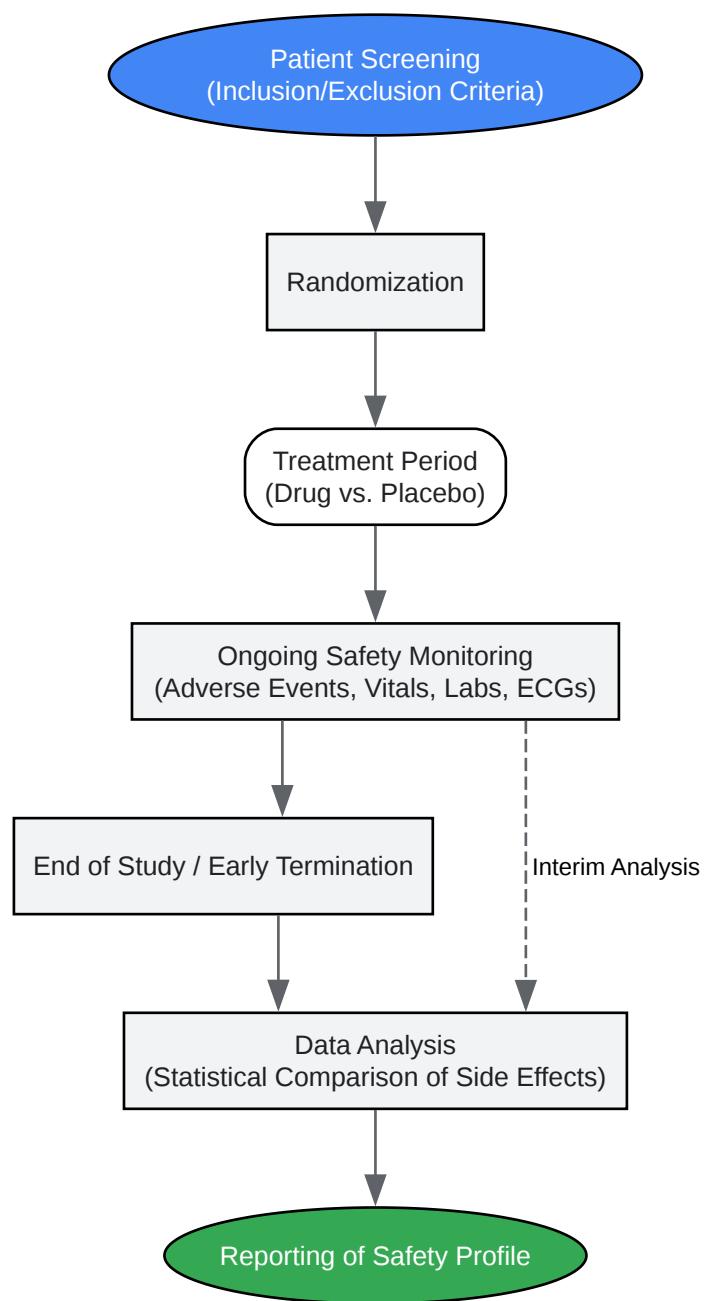
BACE1 Signaling Pathway and Inhibition



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Caption: BACE1 cleavage of APP and inhibition by **Lanabecestat** and atabecestat.

General Experimental Workflow for Side Effect Assessment in BACE1 Inhibitor Clinical Trials



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Caption: Generalized workflow for assessing side effects in clinical trials.

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